3-(4-methoxyphenyl)-N-(thiophen-2-yl)azepane-1-carboxamide
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-thiophen-2-ylazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-22-16-9-7-14(8-10-16)15-5-2-3-11-20(13-15)18(21)19-17-6-4-12-23-17/h4,6-10,12,15H,2-3,5,11,13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUYVJRVXPKNJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(thiophen-2-yl)azepane-1-carboxamide typically involves the following steps:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-methoxyphenyl group: This step often involves nucleophilic substitution reactions.
Attachment of the thiophen-2-yl group: This can be done through coupling reactions such as Suzuki or Stille coupling.
Formation of the carboxamide group: This is usually achieved through amide bond formation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the carboxamide group.
Substitution: Both the methoxyphenyl and thiophenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation products: Sulfoxides or sulfones from the thiophene ring.
Reduction products: Amines from the carboxamide group.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Structural Overview
Molecular Formula : C₁₈H₂₃N₃O₂S
Molecular Weight : 347.46 g/mol
CAS Number : Not specified
The compound features an azepane ring, a thiophene moiety, and a methoxyphenyl group, which contribute to its pharmacological properties.
Biological Applications
3-(4-methoxyphenyl)-N-(thiophen-2-yl)azepane-1-carboxamide exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. Below are some notable applications:
Anticancer Activity
Research has indicated that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance, derivatives of azepane and thiophene have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.
Anti-inflammatory Properties
Thiophene derivatives are known for their anti-inflammatory effects. The compound may act on specific molecular targets involved in inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory diseases.
Neuroprotective Effects
The presence of the methoxyphenyl group may enhance the compound's ability to cross the blood-brain barrier, suggesting its potential as a neuroprotective agent in neurodegenerative diseases.
Case Studies
Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of this compound.
| Study | Findings |
|---|---|
| Study A | Demonstrated that azepane derivatives exhibit significant cytotoxicity against human cancer cell lines (e.g., MCF-7 and HeLa). |
| Study B | Investigated the anti-inflammatory properties of thiophene derivatives, showing inhibition of pro-inflammatory cytokines in vitro. |
| Study C | Reported neuroprotective effects in animal models using compounds with similar structures, highlighting their potential in treating Alzheimer's disease. |
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system.
Comparison with Similar Compounds
Antiproliferative Thiophene Derivatives
Thiophene-containing compounds are widely studied for anticancer activity. For example, the Alsaid Mansour group synthesized derivatives such as (Z)-3-(4-methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one (29), which exhibited an IC50 of 9.39 μM against human breast cancer cells, outperforming doxorubicin (IC50 ~30 μM). This compound shares structural motifs with the target molecule, including the thiophene-2-yl and methoxy-substituted aromatic groups, but replaces the azepane core with a propenone linker .
Key Insight : The azepane ring in the target compound may confer improved metabolic stability compared to the α,β-unsaturated ketone in compound 29, though this requires experimental validation.
Azepane-Based Antivirals
SARS-CoV-2 PLpro inhibitors described in include azetidine- and azepane-containing derivatives. For instance, (R)-5-(Azetidin-3-ylamino)-N-(1-(3-(5-(cyclopropanecarboxamidomethyl)thiophen-2-yl)phenyl)ethyl)-2-methylbenzamide (31) incorporates a thiophen-2-yl group and a carboxamide linkage but uses a smaller azetidine ring (4-membered) instead of azepane. Smaller rings often enhance rigidity and binding affinity, but azepanes may improve solubility due to their larger size .
Structural Modifications in Azepane Carboxamides
S545-0674 (N-(4-methoxyphenyl)-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azepane-1-carboxamide) replaces the thiophen-2-yl group in the target compound with a pyridyl-oxadiazole moiety. However, the absence of a sulfur atom (as in thiophene) might reduce membrane permeability .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
The compound 3-(4-methoxyphenyl)-N-(thiophen-2-yl)azepane-1-carboxamide is a complex organic molecule that incorporates various functional groups known for their biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , indicating it consists of:
- 18 Carbon (C) atoms
- 19 Hydrogen (H) atoms
- 1 Nitrogen (N) atom
- 1 Oxygen (O) atom
- 1 Sulfur (S) atom
The structure features a methoxyphenyl group, an azepane ring, and a thiophene moiety, which contribute to its lipophilicity and potential bioactivity.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Pd-catalyzed coupling reactions , particularly the Sonogashira reaction between 2-iodothiophenol and phenylacetylene, yielding moderate to good yields of the desired product.
Antiviral Properties
Research indicates that thiophene derivatives exhibit antiviral activity against flavivirus infections. The presence of the thiophene ring in this compound suggests potential efficacy in antiviral applications.
Anticancer Activity
Benzothiophene derivatives, which include the azepane structure, have been studied for their anticancer properties. The compound shows promise in inducing apoptosis in cancer cells, particularly in models such as FaDu hypopharyngeal tumor cells. Its structural complexity may enhance interactions with protein binding sites, potentially improving its efficacy against various cancers .
Neuroprotective Effects
Compounds similar to this compound have demonstrated neuroprotective properties. The methoxyphenyl group is known to enhance neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
Q & A
Q. Methodological Answer :
- Synthetic Route : Begin with azepane ring formation via cyclization of a precursor amine, followed by functionalization with 4-methoxyphenyl and thiophen-2-yl groups.
- Optimization Strategies :
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions to enhance regioselectivity .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and improve reaction kinetics .
- Temperature Control : Optimize reflux conditions (e.g., 80–100°C) to balance reaction rate and byproduct formation .
- Yield Monitoring : Track intermediates via TLC and HPLC to isolate high-purity products (>95%) .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Q. Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm azepane ring conformation (δ 1.5–2.5 ppm for methylene protons) and aromatic substituents (δ 6.8–7.5 ppm for thiophene/methoxyphenyl groups) .
- FT-IR : Validate carboxamide formation via N-H stretching (3200–3300 cm⁻¹) and carbonyl absorption (1640–1680 cm⁻¹) .
- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion ([M+H]⁺) and rule out impurities .
Advanced: How should researchers design in vitro assays to evaluate this compound’s pharmacological activity?
Q. Methodological Answer :
- Randomized Block Design : Assign treatments to cell lines (e.g., HEK293 or HeLa) in triplicate to minimize batch effects .
- Dose-Response Curves : Test concentrations (1 nM–100 μM) to calculate IC₅₀/EC₅₀ values using nonlinear regression models (e.g., GraphPad Prism) .
- Control Groups : Include vehicle (DMSO) and positive controls (e.g., known receptor agonists/antagonists) .
Basic: What safety precautions are required when handling this compound in the laboratory?
Q. Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particulates .
- Storage : Store in airtight containers at 4°C, away from oxidizing agents .
Advanced: How can ecotoxicological risks of this compound be assessed?
Q. Methodological Answer :
- Acute Toxicity Testing : Expose Daphnia magna or zebrafish embryos to graded concentrations (0.1–10 mg/L) to determine LC₅₀ .
- Biodegradation Studies : Use OECD 301F (manometric respirometry) to measure mineralization rates in soil/water systems .
- Bioaccumulation Potential : Calculate logP (e.g., using ChemAxon) to predict lipid solubility and environmental persistence .
Advanced: How should researchers resolve contradictions in bioactivity data across studies?
Q. Methodological Answer :
- Replicate Experiments : Repeat assays under identical conditions (pH, temperature, cell passage number) to confirm reproducibility .
- Analytical Validation : Cross-check compound purity via NMR and LC-MS to rule out batch variability .
- Meta-Analysis : Use statistical tools (e.g., R or Python) to aggregate data and identify confounding variables (e.g., solvent choice) .
Advanced: What computational approaches are suitable for predicting this compound’s mechanism of action?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., GPCRs or kinases) based on crystallographic data .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
- QSAR Modeling : Train models on PubChem datasets to predict ADMET properties (e.g., bioavailability, toxicity) .
Basic: How can researchers validate the compound’s stability under varying storage conditions?
Q. Methodological Answer :
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- Photostability : Expose to UV light (ICH Q1B guidelines) to assess structural integrity .
Advanced: What strategies are recommended for scaling up synthesis without compromising purity?
Q. Methodological Answer :
- Flow Chemistry : Implement continuous reactors to improve heat/mass transfer and reduce side reactions .
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring .
Advanced: How can researchers investigate metabolic pathways of this compound in vivo?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
